molecular formula C16H14N4O4 B2835629 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide CAS No. 1797552-84-1

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide

Cat. No. B2835629
CAS RN: 1797552-84-1
M. Wt: 326.312
InChI Key: FDPHVFVGRYTMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Potential Applications in Drug Discovery and Biological Studies

  • Design and Synthesis for Antibacterial Agents : Research on analogs of complex carboxamide derivatives, like the ones studied by Palkar et al. (2017), focuses on developing novel antibacterial agents. These compounds have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating the potential for similar structures in antibacterial drug development (Palkar et al., 2017).

  • Cytotoxicity Assessments for Cancer Research : Studies like those conducted by Hassan et al. (2014) involve synthesizing and evaluating the cytotoxic activity of new compounds against cancer cell lines, providing insights into their potential as cancer therapeutic agents (Hassan et al., 2014).

  • Heterocyclic Chemistry for Therapeutic Applications : Research into the synthesis and transformation of heterocyclic compounds, as explored by Gabriele et al. (2006), demonstrates the broad interest in developing novel molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents (Gabriele et al., 2006).

  • Advanced Synthesis Techniques for New Molecules : The work by Rahmouni et al. (2016) on synthesizing pyrazolopyrimidines derivatives showcases the ongoing efforts to create new molecules with potential anticancer and anti-inflammatory properties, highlighting the innovative approaches in synthetic chemistry for drug discovery (Rahmouni et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its potential role as a PARP1 inhibitor . Additionally, improvements in the synthesis process could be explored to increase yield and purity .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-16(15-5-6-18-24-15)19-11-7-17-20(8-11)9-12-10-22-13-3-1-2-4-14(13)23-12/h1-8,12H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPHVFVGRYTMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.